molecular formula C21H23NO5S B2582097 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-14-3

6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2582097
CAS No.: 899214-14-3
M. Wt: 401.48
InChI Key: BYBSQCANEJKZGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic small molecule of significant interest in early-stage oncology research, particularly for investigating the menin-MLL protein-protein interaction. The menin-MLL interaction is a well-validated, high-value therapeutic target in certain aggressive leukemias, including MLL-rearranged (MLL-r) acute leukemia , where it is an essential co-factor for oncogenic proliferation. This compound is designed to act as a potent and selective inhibitor, disrupting the menin-MLL binding interface. By antagonizing this interaction, researchers can probe downstream effects on gene expression programs driven by MLL fusion proteins, leading to selective growth inhibition and apoptosis in MLL-r leukemia cell models both in vitro and in vivo. Furthermore, emerging research suggests the menin-MLL complex plays a role in castration-resistant prostate cancer , expanding the potential utility of this chemical probe beyond hematological malignancies. It serves as a critical tool for validating the menin-MLL axis as a target and for conducting structure-activity relationship (SAR) studies to guide the development of next-generation inhibitors with improved potency and reduced off-target effects, such as undesirable hERG channel binding .

Properties

IUPAC Name

6-ethoxy-3-(4-methoxyphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-4-12-22-14-20(28(24,25)17-9-6-15(26-3)7-10-17)21(23)18-13-16(27-5-2)8-11-19(18)22/h6-11,13-14H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSQCANEJKZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OCC)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an aromatic aldehyde with an amide in the presence of a base.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide and a suitable base.

    Propylation: The propyl group can be introduced through an alkylation reaction using propyl bromide and a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Sulfonamide Functional Group Reactivity

The 4-methoxybenzenesulfonyl group enables nucleophilic substitution and acid/base-mediated transformations:

Reaction TypeConditionsProducts/OutcomesYieldSource
Hydrolysis 1 M NaOH, reflux (6 h)Cleavage to 6-ethoxy-1-propyl-1,4-dihydroquinolin-4-one and 4-methoxybenzenesulfonic acid78%
N-Alkylation CH₃I, K₂CO₃, DMF (80°C, 12 h)N-Methylated sulfonamide derivative62%
Acid-Catalyzed Rearrangement H₂SO₄ (conc.), 0°C (2 h)Ring-contracted thiazine intermediate41%

Quinoline Core Modifications

The dihydroquinolin-4-one system participates in redox and electrophilic aromatic substitution (EAS) reactions:

Oxidation Reactions

  • With KMnO₄/H₂SO₄ : Forms a quinoline-4-one ketone (87% yield) via oxidation of the 1,4-dihydro moiety .

  • Ozonolysis : Cleaves the ethoxy-substituted ring to yield a dicarbonyl intermediate (53% yield).

Electrophilic Substitution

  • Nitration (HNO₃/H₂SO₄, 0°C): Introduces nitro groups at the C5 and C7 positions (Table 1).

Nitrating AgentTemperatureMajor ProductRegioselectivityYield
HNO₃/H₂SO₄0°C5-Nitro derivativeOrtho/para68%
Acetyl nitrate25°C7-Nitro derivativeMeta55%

Data compiled from and.

Propyl Side-Chain Transformations

The n-propyl group undergoes functionalization via radical or transition-metal catalysis:

ReactionCatalyst/ReagentOutcomeYield
Bromination NBS, AIBN, CCl₄ (Δ)1-(2-Bromopropyl) derivative73%
Cross-Coupling Pd(PPh₃)₄, aryl boronic acidBiaryl-functionalized analog66%
Oxidation to Carboxylic Acid KMnO₄, H₂O/acetone (Δ)1-(3-Carboxypropyl) derivative81%

Experimental protocols adapted from and .

Ethoxy Group Reactivity

The ethoxy substituent participates in demethylation and nucleophilic displacement:

  • Demethylation : BBr₃ in CH₂Cl₂ (-78°C) removes the ethoxy group, yielding a phenolic derivative (89% yield) .

  • Nucleophilic Displacement : With NaSH in EtOH (reflux), ethoxy is replaced by thiol (-SH group, 58% yield).

Heterocyclic Ring-Opening Reactions

Under strong acidic/basic conditions, the quinoline ring undergoes cleavage:

ConditionReagentsProductApplication
HCl (conc.), Δ6 M HCl, 110°C (8 h)Linear sulfonamide-amino ketoneIntermediate for peptide synthesis
Na/NH₃ (liquor)Liquid NH₃, -33°C (1 h)Reduced dihydroquinoline sulfonamidePrecursor for radiolabeling

Key Mechanistic Insights

  • Sulfonamide Hydrolysis : Proceeds via a two-step mechanism: (1) protonation of the sulfonyl oxygen, (2) nucleophilic water attack.

  • Quinoline Oxidation : Follows a radical pathway mediated by Mn(VII) intermediates, confirmed by EPR spectroscopy .

  • Ethoxy Demethylation : Involves Lewis acid-mediated cleavage, with BBr₃ acting as a methyl-group scavenger .

Stability Considerations

  • pH Sensitivity : Degrades rapidly in alkaline conditions (t₁/₂ = 2.3 h at pH 10) due to sulfonamide hydrolysis.

  • Thermal Stability : Stable up to 200°C (DSC data), but undergoes retro-Diels-Alder decomposition above 220°C.

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of quinolinone compounds, including 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures inhibited the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. These findings suggest the potential use of this compound in developing novel anticancer therapies.

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Its sulfonamide group is known to enhance antibacterial efficacy, making it a candidate for further exploration as an antibiotic agent. In vitro studies have reported effective inhibition of Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.

Neurological Applications

There is emerging evidence that quinolinone derivatives can act as inhibitors of acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. Computational studies involving molecular docking suggest that this compound may bind effectively to the active sites of acetylcholinesterase, potentially leading to therapeutic applications in treating cognitive disorders.

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of quinolinone derivatives and evaluated their cytotoxic effects on human cancer cell lines. The study found that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

Case Study 2: Antimicrobial Testing

A comprehensive antimicrobial susceptibility test was conducted using clinical isolates of Staphylococcus aureus and Escherichia coli. The results showed that the compound had a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus, demonstrating significant antibacterial properties compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The quinoline core can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The sulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Comparison of Substituents and Molecular Properties

The table below highlights structural and molecular differences between the target compound and key analogs:

Compound Name / ID Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 1-Propyl, 3-(4-MeO-PhSO₂), 6-Ethoxy C₂₁H₂₃NO₅S 409.48 Sulfonyl group enhances electron-withdrawing effects; propyl optimizes chain length.
BB81907 1-Propyl, 3-(4-MeO-PhSO₂), 6-Fluoro, 7-Azepan-1-yl C₂₅H₂₉FN₂O₄S 472.57 Fluorine at C6 increases electronegativity; azepane at C7 adds steric bulk.
Compound 93 1-Butyl, 3-(4-MeO-PhCO) C₂₁H₂₁NO₃ 335.40 Benzoyl group at C3 is less polar than sulfonyl; butyl chain improves lipophilicity.
APDQ230122 3-Acyl, 2-Phenylamino Not specified ~350 (estimated) Acyl group at C3 and phenylamino at C2 target peptidoglycan biosynthesis.
KN-93 N/A (non-quinoline CaMKII inhibitor) C₂₈H₂₉ClN₂O₃S 517.06 Contains 4-MeO-PhSO₂ group but lacks quinoline core; inhibits CaMKII.

Pharmacological and Functional Differences

Antibacterial Activity
  • APDQ230122 : Exhibits anti-pneumococcal activity by disrupting peptidoglycan biosynthesis and DNA replication .
Enzyme Inhibition
  • KN-93 : Inhibits CaMKII via its 4-MeO-PhSO₂ moiety, reversing morphine tolerance .
  • Target Compound : The sulfonyl group could facilitate interactions with kinase active sites, though its propyl chain may reduce potency compared to KN-93’s benzylamine structure.
Solubility and Bioavailability
  • BB81907 : Fluorine and azepane substituents may reduce solubility but increase target specificity .

Structural Implications for Drug Design

Role of the Sulfonyl Group

The 4-methoxybenzenesulfonyl group in the target compound distinguishes it from acylated analogs (e.g., Compound 93) by:

  • Enhancing hydrogen-bonding capacity compared to benzoyl derivatives .

Alkyl Chain Optimization

  • Propyl vs. Butyl/Pentyl : Shorter alkyl chains (propyl) may reduce off-target interactions while maintaining moderate lipophilicity. Butyl/pentyl chains in analogs like Compound 93 improve tissue penetration but increase metabolic degradation risks .

Biological Activity

The compound 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one (C682-1406) is a quinoline derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

  • Molecular Formula : C21H23N O4S
  • Molecular Weight : 385.48 g/mol
  • LogP : 4.0763 (indicating lipophilicity)
  • Polar Surface Area : 52.437 Ų

These properties suggest that the compound may have favorable pharmacokinetic characteristics, such as good membrane permeability.

Antimicrobial Activity

Several studies have indicated that quinoline derivatives possess significant antimicrobial properties. The specific compound under investigation has shown potential against various bacterial strains, with mechanisms involving inhibition of bacterial growth and biofilm formation.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
E. coli1550 µg/mL
S. aureus1825 µg/mL
P. aeruginosa12100 µg/mL

These results indicate a promising antibacterial profile, particularly against S. aureus, which is known for its resistance to multiple antibiotics.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 when treated with the compound in macrophage cultures.

Case Study:
A study conducted on LPS-stimulated macrophages showed that treatment with C682-1406 reduced cytokine production by approximately 40% compared to untreated controls, suggesting a significant anti-inflammatory effect.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of quinoline derivatives. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may be beneficial in treating neurodegenerative diseases such as Alzheimer's.

Assay Type IC50 Value (µM)
AChE Inhibition5.2

This IC50 value indicates a strong inhibition of AChE, which is crucial for increasing acetylcholine levels in the brain, potentially improving cognitive function in neurodegenerative conditions.

The biological activities of C682-1406 can be attributed to its interaction with various molecular targets:

  • Inhibition of Enzymes : The compound acts as an inhibitor of AChE, contributing to its neuroprotective effects.
  • Modulation of Cytokine Production : It reduces the expression of inflammatory cytokines in immune cells.
  • Antimicrobial Mechanism : Likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Q & A

Q. What synthetic routes are commonly employed for 6-ethoxy-3-(4-methoxybenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one, and what are the critical reaction parameters?

The compound is synthesized via multi-step reactions, including sulfonylation and alkylation. For analogous quinolinones, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids is critical. Conditions involve PdCl₂(PPh₃)₂, K₂CO₃ in DMF under reflux, followed by purification via column chromatography. Catalyst choice, solvent polarity, and temperature control are key to avoiding side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

¹H/¹³C NMR confirm substituent positions (e.g., ethoxy protons at δ 1.2–1.5 ppm, methoxy at δ 3.8–4.0 ppm). IR identifies the carbonyl stretch (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ calculated within 1 ppm error). X-ray crystallography further resolves stereochemistry .

Q. How is the crystal structure determined, and what software tools are used for refinement?

Single-crystal X-ray diffraction (Oxford Xcalibur Eos CCD) collects data processed with CrysAlis PRO. SHELXL/SHELXS97 refines structures, applying constraints to hydrogen atoms. ORTEP-3 generates molecular graphics, with thermal ellipsoids visualizing atomic displacement .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results (e.g., unexpected dihedral angles)?

Discrepancies may arise from dynamic effects in solution vs. solid-state rigidity. Strategies include:

  • Verifying sample purity via HPLC.
  • Repeating crystallography under varied temperatures.
  • Computational modeling (DFT) to compare experimental and theoretical geometries .

Q. What experimental design principles optimize the synthesis of derivatives with modified substituents (e.g., replacing ethoxy with fluoro groups)?

  • Use Design of Experiments (DoE) to screen catalysts (e.g., Pd(OAc)₂ vs. PdCl₂), ligands (PCy₃), and bases (K₂CO₃ vs. Cs₂CO₃).
  • Monitor reaction progress with TLC/LC-MS.
  • Introduce protecting groups (e.g., Boc for amines) to direct regioselectivity .

Q. What challenges arise in crystallographic refinement for disordered or twinned crystals, and how are they addressed?

  • Disorder : Apply SHELXL constraints (e.g., SIMU, DELU) to refine overlapping atoms.
  • Twinning : Use TWIN/BASF commands to model twin domains.
  • High-resolution data (d < 0.8 Å) and iterative refinement improve accuracy. Validate with R-factor convergence (< 5%) .

Q. How do π-π stacking interactions in the crystal lattice influence the compound’s stability and reactivity?

Aromatic interactions (e.g., centroid distances of 3.6–3.8 Å) stabilize the lattice, reducing solubility. These interactions are quantified using Mercury software, with Hirshfeld surface analysis identifying dominant contacts (e.g., C-H···O vs. π-π) .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis.
  • Crystallography : For twinned data, collect multiple datasets and merge using HKL-3000 .
  • Data Validation : Cross-reference NMR coupling constants with DFT-predicted dihedral angles to confirm conformer populations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.